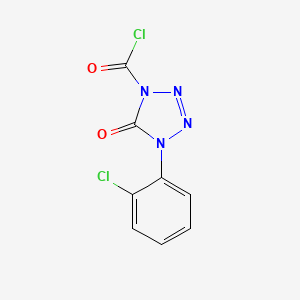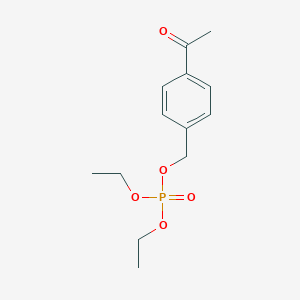
(4-Acetylphenyl)methyl diethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Acetylphenyl)methyl diethyl phosphate is an organic compound with the molecular formula C13H19O4P It is a derivative of phenyl phosphate, where the phenyl group is substituted with an acetyl group at the para position and a methyl group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylphenyl)methyl diethyl phosphate typically involves the reaction of 4-acetylphenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-acetylphenol is replaced by the diethyl phosphate group. The reaction conditions generally include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
(4-Acetylphenyl)methyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Amines in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: 4-(Carboxyphenyl)methyl diethyl phosphate.
Reduction: 4-(Hydroxyphenyl)methyl diethyl phosphate.
Substitution: 4-(Aminophenyl)methyl diethyl phosphate or 4-(Thiophenyl)methyl diethyl phosphate.
科学研究应用
(4-Acetylphenyl)methyl diethyl phosphate has several applications in scientific research:
Biology: It is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (4-Acetylphenyl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethyl phosphate group can mimic the phosphate group of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The acetyl group may also play a role in modulating the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Phenyl diethyl phosphate: Lacks the acetyl and methyl groups, making it less specific in its interactions.
(4-Methylphenyl)methyl diethyl phosphate: Similar structure but with a methyl group instead of an acetyl group, leading to different reactivity and biological activity.
(4-Carboxyphenyl)methyl diethyl phosphate: Contains a carboxyl group instead of an acetyl group, affecting its solubility and reactivity.
Uniqueness
(4-Acetylphenyl)methyl diethyl phosphate is unique due to the presence of both the acetyl and diethyl phosphate groups, which confer specific chemical and biological properties. The acetyl group enhances its reactivity and binding affinity, while the diethyl phosphate group allows it to interact with phosphate-binding proteins and enzymes. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
144065-19-0 |
|---|---|
分子式 |
C13H19O5P |
分子量 |
286.26 g/mol |
IUPAC 名称 |
(4-acetylphenyl)methyl diethyl phosphate |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)18-10-12-6-8-13(9-7-12)11(3)14/h6-9H,4-5,10H2,1-3H3 |
InChI 键 |
WMQYIVZQHODEAV-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)OCC1=CC=C(C=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
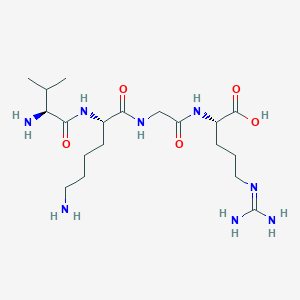
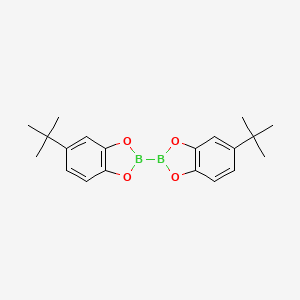

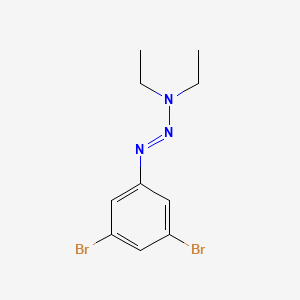
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
